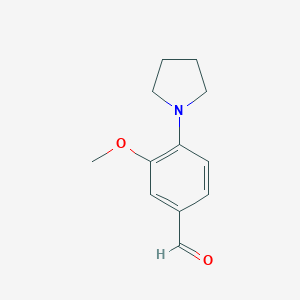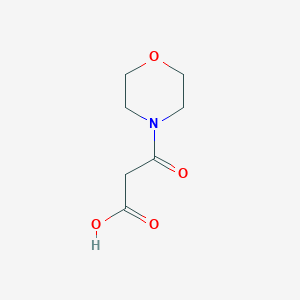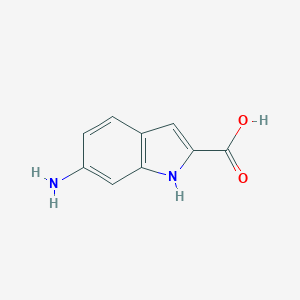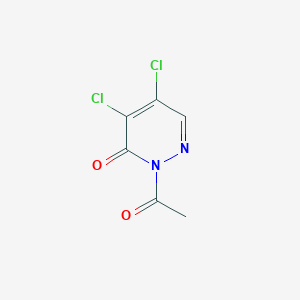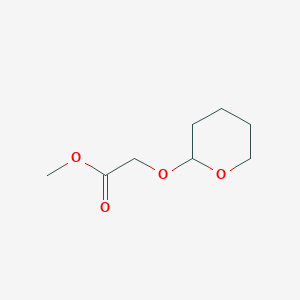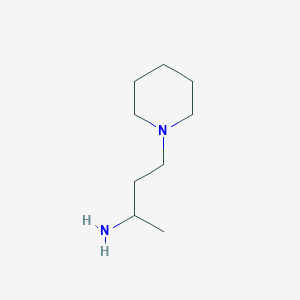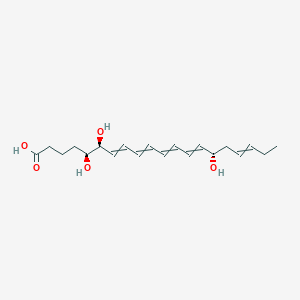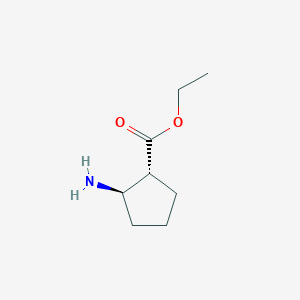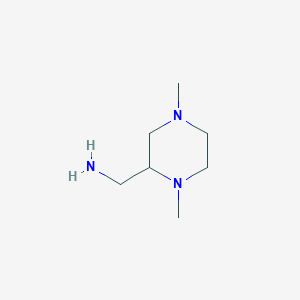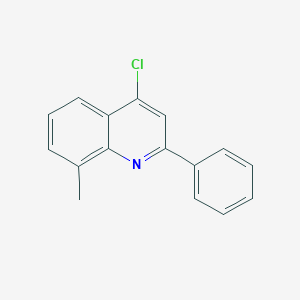
4-Chloro-8-methyl-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-methyl-2-phenylquinoline, also known as CMQ, is a quinoline derivative that has gained attention in recent years due to its potential biological and pharmacological properties. The compound has been studied extensively for its use in scientific research and has shown promising results in various fields.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-8-methyl-2-phenylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It has also been suggested that this compound may act by inducing apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-8-methyl-2-phenylquinoline in lab experiments is its relatively low cost and easy availability. The compound is also stable and can be stored for long periods of time. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-8-methyl-2-phenylquinoline. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of this compound in vivo, which can provide a better understanding of its pharmacological properties. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases.
Synthesemethoden
The synthesis of 4-Chloro-8-methyl-2-phenylquinoline involves the reaction of 4-chloro-8-methylquinoline with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-methyl-2-phenylquinoline has been studied extensively for its potential application in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential use in the treatment of tuberculosis and other infectious diseases.
Eigenschaften
CAS-Nummer |
116689-94-2 |
|---|---|
Molekularformel |
C16H12ClN |
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
4-chloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
QDOISYCRPVREIV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
Synonyme |
4-Chloro-8-methyl-2-phenylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
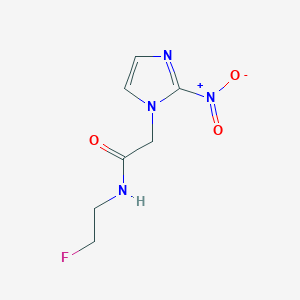

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
